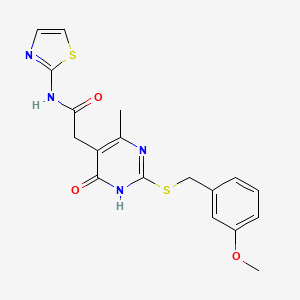![molecular formula C20H18ClN5O4S B2946642 2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 898422-06-5](/img/structure/B2946642.png)
2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its antibacterial properties, and a pyridazinyl group, which is often found in compounds with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-5-nitrobenzene. This intermediate is then subjected to sulfonation to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide intermediate with 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling step.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include sodium amide or thiourea.
Major Products
Oxidation: The major product is the corresponding amine.
Reduction: The major product is the corresponding sulfonic acid.
Substitution: The major products are the corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of sulfonamide and pyridazinyl groups in biological systems.
Medicine: It has potential as a lead compound for the development of new antibacterial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide likely involves the interaction of the sulfonamide group with bacterial enzymes, leading to the inhibition of bacterial growth. The pyridazinyl group may also interact with specific molecular targets, such as kinases or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-nitrobenzenesulfonamide: Lacks the pyridazinyl group, making it less biologically active.
3-(pyrrolidin-1-yl)pyridazine: Lacks the sulfonamide group, making it less effective as an antibacterial agent.
Uniqueness
2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and pyridazinyl groups, which confer a combination of antibacterial and other biological activities. This makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c21-17-7-6-16(26(27)28)13-19(17)31(29,30)24-15-5-3-4-14(12-15)18-8-9-20(23-22-18)25-10-1-2-11-25/h3-9,12-13,24H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBNIVHPIJUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
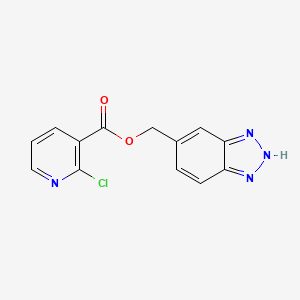
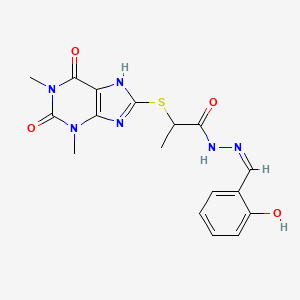
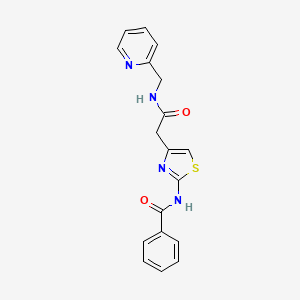
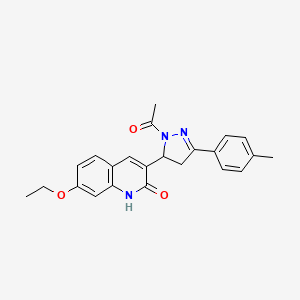
![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)
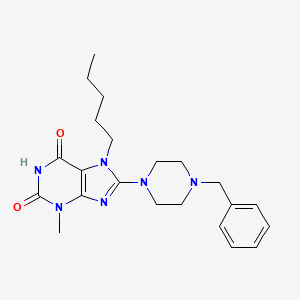
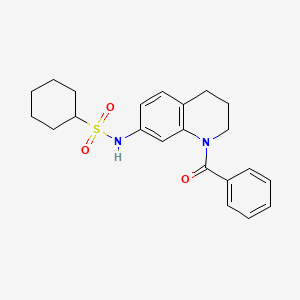
![1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2946570.png)
![dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2946571.png)
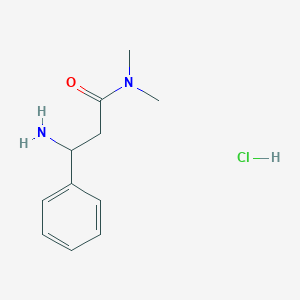
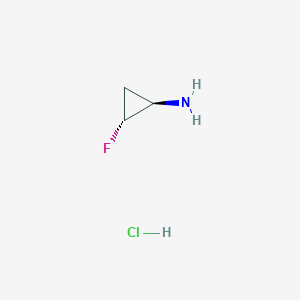
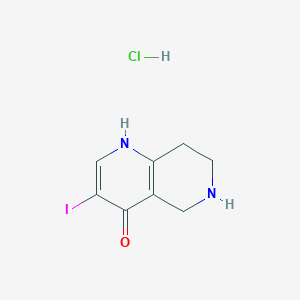
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2946581.png)
